
Ethyl 3-bromo-4-(ethylsulfanyl)-4-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-bromo-4-(ethylsulfanyl)-4-oxobutanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a bromine atom, an ethylsulfanyl group, and a keto group attached to a butanoate ester. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-bromo-4-(ethylsulfanyl)-4-oxobutanoate typically involves the bromination of ethyl 4-oxobutanoate followed by the introduction of the ethylsulfanyl group. One common method includes the reaction of ethyl 4-oxobutanoate with bromine in the presence of a suitable solvent like acetic acid. The resulting bromo compound is then treated with ethanethiol under basic conditions to introduce the ethylsulfanyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-bromo-4-(ethylsulfanyl)-4-oxobutanoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The keto group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of ethyl 3-azido-4-(ethylsulfanyl)-4-oxobutanoate.
Oxidation: Formation of ethyl 3-bromo-4-(ethylsulfinyl)-4-oxobutanoate.
Reduction: Formation of ethyl 3-bromo-4-(ethylsulfanyl)-4-hydroxybutanoate.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-bromo-4-(ethylsulfanyl)-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl 3-bromo-4-(ethylsulfanyl)-4-oxobutanoate involves its interaction with various molecular targets The bromine atom and the ethylsulfanyl group can participate in nucleophilic and electrophilic reactions, respectively The keto group can undergo tautomerization, influencing the compound’s reactivity and interactions with other molecules
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-bromo-4-(ethylsulfanyl)-4-oxobutanoate can be compared with similar compounds such as:
Ethyl 3-bromo-4-oxobutanoate: Lacks the ethylsulfanyl group, resulting in different reactivity and applications.
Ethyl 4-(ethylsulfanyl)-4-oxobutanoate:
Ethyl 3-chloro-4-(ethylsulfanyl)-4-oxobutanoate: Contains a chlorine atom instead of bromine, leading to variations in reactivity and properties.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
CAS-Nummer |
89317-68-0 |
|---|---|
Molekularformel |
C8H13BrO3S |
Molekulargewicht |
269.16 g/mol |
IUPAC-Name |
ethyl 3-bromo-4-ethylsulfanyl-4-oxobutanoate |
InChI |
InChI=1S/C8H13BrO3S/c1-3-12-7(10)5-6(9)8(11)13-4-2/h6H,3-5H2,1-2H3 |
InChI-Schlüssel |
AQLPFZLCJSBFDT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(C(=O)SCC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Dimethyl {2-[1-(but-2-yn-1-yl)cyclobutyl]-2-oxoethyl}phosphonate](/img/structure/B14151142.png)
![3-(2-chlorophenyl)-N-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14151148.png)

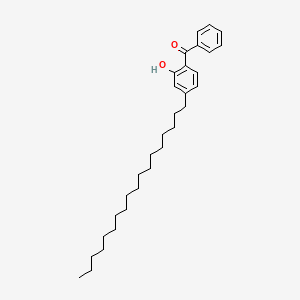
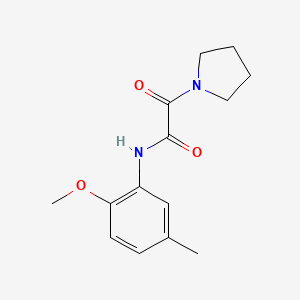


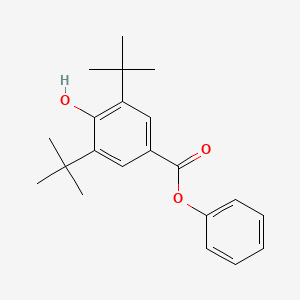
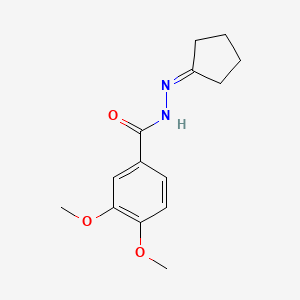

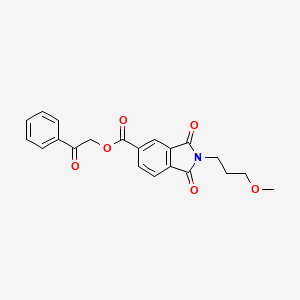

![2-{1-(4-bromophenyl)-2-[(4-chlorophenyl)carbonyl]butyl}-N,N'-dicyclohexylpropanediamide](/img/structure/B14151207.png)
